Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate
Overview
Description
Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate is a heterocyclic compound that features a unique structure combining a pyridine ring fused with a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with ammonium acetate under reflux conditions . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazine derivatives.
Scientific Research Applications
Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyridine-thiazine fused ring structure and exhibit comparable biological activities.
Thiazole derivatives:
Uniqueness
Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both a pyridine and thiazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-14-9(13)5-2-6-8(10-3-5)15-4-7(12)11-6/h2-3H,4H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFSNKWAUPKWPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)SCC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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